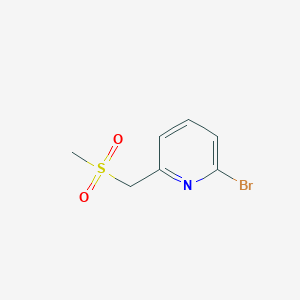

2-bromo-6-(methylsulfonylmethyl)pyridine

Description

2-Bromo-6-(methylsulfonylmethyl)pyridine is a brominated pyridine derivative featuring a methylsulfonylmethyl (-CH₂SO₂CH₃) substituent at the 6-position. The sulfonyl group is strongly electron-withdrawing, which may enhance stability and influence reactivity in cross-coupling reactions or biological interactions .

Properties

IUPAC Name |

2-bromo-6-(methylsulfonylmethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-12(10,11)5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUMXYZDXMTJLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=NC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732317 | |

| Record name | 2-Bromo-6-[(methanesulfonyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588689-47-8 | |

| Record name | 2-Bromo-6-[(methanesulfonyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-(methylsulfonylmethyl)pyridine typically involves the bromination of 6-(methylsulfonylmethyl)pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-(methylsulfonylmethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonyl group.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of dehalogenated or reduced sulfonyl compounds.

Scientific Research Applications

2-bromo-6-(methylsulfonylmethyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-6-(methylsulfonylmethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the methylsulfonylmethyl group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substituent at the 6-position of 2-bromopyridine significantly impacts chemical behavior:

- 2-Bromo-6-chloromethylpyridine (): The chloromethyl (-CH₂Cl) group is moderately electron-withdrawing, enabling nucleophilic substitutions. This compound is synthesized via Turbo Grignard reactions, yielding 206.46 g/mol (calculated from C₇H₇BrClN) .

- 2-Bromo-6-trifluoromethylpyridine (): The trifluoromethyl (-CF₃) group is highly electron-withdrawing and lipophilic, enhancing metabolic stability. Molecular weight: 225.99 g/mol .

- 2-Bromo-6-(bromomethyl)pyridine (): The bromomethyl (-CH₂Br) group is reactive in alkylation reactions. Market data indicate its industrial use in pharmaceuticals and agrochemicals, with global production projected to grow at 4.3% CAGR (2025–2030) .

Biological Activity

2-Bromo-6-(methylsulfonylmethyl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound includes a bromine atom at the 2-position and a methylsulfonylmethyl group at the 6-position of the pyridine ring. This unique structure may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties: The compound has shown potential against various bacterial strains.

- Anti-inflammatory Effects: It may inhibit pro-inflammatory mediators, impacting conditions like arthritis and other inflammatory diseases.

- Antiparasitic Activity: Preliminary studies suggest efficacy against certain protozoan parasites.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Inhibition of iNOS: The compound inhibits inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide production, which is crucial in inflammatory responses.

- Modulation of NF-κB Pathway: It also affects the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, further contributing to its anti-inflammatory properties.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various pyridine derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the concentration used.

Anti-inflammatory Studies

In vitro experiments demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases.

Antiparasitic Activity

Preliminary studies have indicated that this compound may possess antiparasitic properties, particularly against Trypanosoma brucei. In vitro assays showed that it inhibited the growth of this parasite with an EC50 value in the low micromolar range, highlighting its potential as a lead compound for further development .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Various bacterial strains | Significant antibacterial effects observed; effective against both Gram-positive and Gram-negative bacteria. |

| Anti-inflammatory Research | Macrophage cell lines | Inhibition of iNOS and reduced cytokine production (TNF-α, IL-6) noted. |

| Antiparasitic Evaluation | Trypanosoma brucei | Demonstrated growth inhibition with low micromolar EC50 values. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.